molecular formula C9H14 B3383778 3-Methylidenebicyclo[3.2.1]octane CAS No. 4877-39-8

3-Methylidenebicyclo[3.2.1]octane

Cat. No.: B3383778
CAS No.: 4877-39-8
M. Wt: 122.21 g/mol
InChI Key: WHZYMMAAJCRPGM-UHFFFAOYSA-N
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Description

3-Methylidenebicyclo[3.2.1]octane is a bicyclic hydrocarbon with the molecular formula C₉H₁₄. This compound is characterized by its unique bicyclo[3.2.1]octane framework, which consists of a fused ring system with a methylene group at the third position. This structure imparts significant strain and reactivity to the molecule, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenebicyclo[3.2.1]octane typically involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene. This reaction is followed by the regioselective cleavage of the obtained tricyclo[3.2.1.0²,⁷]octan-3-one intermediate . The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenebicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the methylene group to a methyl group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine, often in the presence of light or a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.

Scientific Research Applications

3-Methylidenebicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.

    Biology: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.

    Medicine: The compound’s unique structure could be used in drug design and development, particularly in creating molecules with specific binding properties.

    Industry: It may find applications in the synthesis of complex organic molecules, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Methylidenebicyclo[3.2.1]octane exerts its effects is primarily through its strained ring system, which makes it highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound may interact with oxidizing agents to form new functional groups, altering its chemical properties and reactivity.

Comparison with Similar Compounds

    Bicyclo[3.2.1]octane: This compound shares the same bicyclic framework but lacks the methylene group at the third position.

    Tricyclo[3.2.1.0²,⁷]octane: This compound has an additional ring, making it more strained and reactive.

    Carvone-derived Bicyclo[3.2.1]octane: Derived from carvone, this compound has similar structural features but different functional groups.

Uniqueness: 3-Methylidenebicyclo[3.2.1]octane is unique due to its methylene group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

IUPAC Name

3-methylidenebicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-7-4-8-2-3-9(5-7)6-8/h8-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZYMMAAJCRPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964114
Record name 3-Methylidenebicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4877-39-8
Record name 3-Methylenebicyclo(3.2.1)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004877398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylidenebicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylidenebicyclo[3.2.1]octane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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